2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile
Overview
Description
2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that features a benzimidazole core with a nitro group at the 6-position, a thioether linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The thioether linkage is formed by reacting the nitrobenzimidazole with a suitable thiol compound under basic conditions.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the thioether intermediate with a benzonitrile derivative, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The benzonitrile moiety can be reduced to a benzylamine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Benzylamine Derivatives: From the reduction of the benzonitrile moiety.
Functionalized Thioethers: From nucleophilic substitution reactions.
Scientific Research Applications
2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiparasitic, antimicrobial, and anticancer agents.
Materials Science: It is used in the synthesis of corrosion inhibitors for metals and alloys.
Biological Research: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death.
Reductive Activation: The nitro group can undergo reductive activation, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Benznidazole: A similar compound used as an antiparasitic agent.
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Thiabendazole: A benzimidazole derivative used as an anthelmintic.
Uniqueness
2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to its combination of a nitrobenzimidazole core, a thioether linkage, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c16-8-10-3-1-2-4-11(10)9-22-15-17-13-6-5-12(19(20)21)7-14(13)18-15/h1-7H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSPANFIAOVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.